1-Methyl-3-phenylpiperazine-2,5-dione is a chemical compound that belongs to the family of piperazine derivatives. It is characterized by a piperazine ring substituted with a methyl group and a phenyl group, along with a dione functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of various pharmaceuticals.
The synthesis and characterization of 1-Methyl-3-phenylpiperazine-2,5-dione have been documented in various scientific studies and patents, highlighting its relevance in organic synthesis and medicinal chemistry. Notable works include those by Shejul et al., which detail novel synthetic routes for piperazine derivatives , and patents outlining processes for producing high-purity forms of the compound suitable for pharmaceutical applications .
1-Methyl-3-phenylpiperazine-2,5-dione can be classified as:
The synthesis of 1-Methyl-3-phenylpiperazine-2,5-dione can be achieved through several methods, often involving multi-step processes that include imine formation, cyclization, and reduction.
For example, one method involves the methylation of 4-benzyl-2-oxo-3-phenylpiperazine using methyl iodide in N,N-dimethylformamide in the presence of sodium hydride. The reaction is typically maintained at temperatures between 10°C and 25°C for optimal yield .
The molecular structure of 1-Methyl-3-phenylpiperazine-2,5-dione can be described as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure. For instance, IR spectra typically show characteristic absorption bands corresponding to carbonyl groups and aromatic C-H stretches .
1-Methyl-3-phenylpiperazine-2,5-dione participates in various chemical reactions that are significant for its application in drug synthesis.
The mechanism of action for compounds like 1-Methyl-3-phenylpiperazine-2,5-dione often relates to their interaction with biological targets such as receptors or enzymes.
1-Methyl-3-phenylpiperazine-2,5-dione has several scientific applications:
The piperazine-2,5-dione scaffold of 1-methyl-3-phenylpiperazine-2,5-dione (CAS 931420-07-4) is constructed through cyclocondensation reactions, with imine-mediated cyclization and mixed-anhydride cyclization representing two dominant approaches. The imine-mediated route begins with the condensation of benzaldehyde and 2-chloroethylamine hydrochloride under anhydrous conditions to form (2-chloro-N-[(1E)-phenylmethylene]ethanamine). This imine intermediate undergoes cyclization with 1-chloro-N-methylmethanamine in toluene at 110°C, yielding 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine. Subsequent reduction with sodium borohydride in methanol affords the saturated piperazine core, achieving a 68% overall yield after purification .
Alternatively, the mixed-anhydride method employs N-substituted iminodiacetic acid derivatives activated by N,N'-carbonyldiimidazole (CDI). This single-step cyclization generates the dione ring at 80°C in THF, though the requirement for specialized iminodiacetic acid precursors limits substrate flexibility. Modifications using methyl N-substituted iminomonoacetate improve accessibility: bromoacetylation of aniline forms 2-bromo-N-phenylacetamide, which couples with iminomonoacetate esters. Hydrolysis followed by acetic anhydride-mediated cyclization yields the 3-phenylpiperazine-2,5-dione core (e.g., 4a in Table 1), with purities >95% by ¹H-NMR [6].
Table 1: Cyclocondensation Routes Comparison
Strategy | Key Intermediate | Conditions | Yield | Purity |
---|---|---|---|---|
Imine-mediated | (2-Chloro-N-[(1E)-phenylmethylene]ethanamine | Toluene, 110°C, N₂ atmosphere | 68% | >99% (HPLC) |
Mixed-anhydride [6] | Ethyl 2-[(aryl)amino]acetate | Ac₂O, NaOAc, reflux | 81–90% | 95–99% (NMR) |
CDI-assisted [6] | N-Aryl iminodiacetic acid | THF, 80°C, CDI | 70–75% | 90–95% (NMR) |
Functionalization of the piperazine-2,5-dione core occurs at N-1 (methylation) and C-3 (phenyl introduction), with sequence specificity critical for regioselectivity.
N-1 Methylation: Direct quaternization of 3-phenylpiperazine-2,5-dione uses methyl iodide in DMF with sodium hydride (NaH) as a base. This method achieves >90% methylation at N-1 but requires strict temperature control (0–5°C) to suppress dialkylation [8]. Reductive methylation offers an alternative: sodium borohydride reduces the dione to a piperazine intermediate, followed by formaldehyde/formic acid treatment. Though step-efficient, over-reduction can diminish yields by 15–20% .
C-3 Arylation: Phenyl incorporation precedes methylation due to steric constraints. Two primary strategies exist:
Table 2: Functionalization Efficiency
Reaction | Reagents/Conditions | Regioselectivity | Yield |
---|---|---|---|
N-1 Methylation [8] | CH₃I, NaH, DMF, 0°C, 2h | N-1 only | 85–90% |
Reductive Methylation | NaBH₄/CH₂O, MeOH, 25°C, 12h | N-1 only | 70–75% |
C-3 Friedel-Crafts [6] | PhH, AlCl₃, 80°C, 6h | 65:35 (m:p) | 60–65% |
C-3 Suzuki Coupling [8] | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | >99% C-3 | 85–88% |
Solution-phase synthesis dominates 1-methyl-3-phenylpiperazine-2,5-dione production due to operational simplicity and scalability. Cyclocondensation and functionalization in toluene or DMF permit reaction scales >1 kg, with yields consistently >65% after crystallization from ethyl acetate/hexane [6] [8]. Drawbacks include tedious purification and moderate regioselectivity in phenyl introduction (e.g., Friedel-Crafts).
Solid-phase approaches, while less explored for this compound, show promise for combinatorial libraries. Wang resin-bound glycine derivatives undergo sequential acylation with N-Boc-protected aminophenylacetic acids, followed by TFA-mediated deprotection and cyclization. Though purity exceeds 90% without chromatography, yields drop to 40–50% due to incomplete resin cleavage, and scales remain <10 mmol [10].
Table 3: Synthesis Strategy Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-kilogram (industrial) [8] | <10 mmol (laboratory) [10] |
Yield | 65–90% [6] [8] | 40–50% [10] |
Purification | Crystallization/column chromatography | Simple filtration |
Regioselectivity | Moderate (requires optimization) | High (directed by linker) |
Functional Diversity | Limited by solubility | High (modular building blocks) |
Key Limitation | Solvent waste, purification cost | Low scalability, high resin cost |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4